molecular formula C19H27N8O4+ B14055279 Methyltetrazine-amino-PEG3-azide

Methyltetrazine-amino-PEG3-azide

Cat. No.: B14055279
M. Wt: 431.5 g/mol
InChI Key: PGGGHMANNDCVIN-UHFFFAOYSA-O
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Description

Methyltetrazine-amino-PEG3-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The methyltetrazine group is reactive with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG3-azide can be synthesized through a series of chemical reactions involving the introduction of methyltetrazine and azide functional groups onto a PEG backbone. The synthetic route typically involves the following steps:

    PEG Functionalization: The PEG backbone is functionalized with amino groups.

    Methyltetrazine Introduction: The amino-functionalized PEG is reacted with a methyltetrazine derivative to introduce the methyltetrazine group.

    Azide Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG3-azide undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, forming stable triazole linkages.

    Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group participates in IEDDA reactions with strained alkenes and alkynes.

Common Reagents and Conditions

    Reagents: Terminal alkynes, cyclooctyne derivatives, strained alkenes, and alkynes.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or water.

Major Products

The major products formed from these reactions are stable triazole linkages and Diels-Alder adducts, which are useful in various applications, including bioconjugation and drug delivery .

Scientific Research Applications

Methyltetrazine-amino-PEG3-azide has a wide range of scientific research applications, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.

    Medicine: Utilized in drug delivery systems to target specific cells or tissues.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of methyltetrazine-amino-PEG3-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes through IEDDA reactions, while the azide group undergoes click chemistry with terminal alkynes and cyclooctyne derivatives. These reactions occur rapidly and selectively, allowing for the precise modification of biomolecules without interfering with native biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-amine: Contains an azide group and an amino group, used in similar click chemistry applications.

    Methyltetrazine-amido-PEG3-azide: Similar structure but with slight variations in functional groups.

Uniqueness

Methyltetrazine-amino-PEG3-azide is unique due to its dual functionality, allowing it to participate in both click chemistry and IEDDA reactions. This versatility makes it highly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C19H27N8O4+

Molecular Weight

431.5 g/mol

IUPAC Name

imino-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C19H26N8O4/c1-15-23-25-19(26-24-15)17-4-2-16(3-5-17)14-21-18(28)6-8-29-10-12-31-13-11-30-9-7-22-27-20/h2-5,20H,6-14H2,1H3/p+1

InChI Key

PGGGHMANNDCVIN-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN=[N+]=N

Origin of Product

United States

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